4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid
Description
4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid is a substituted phenylboronic acid derivative characterized by a chlorine atom at the 4-position and a pyridin-3-ylmethoxy group at the 3-position of the aromatic ring. The boronic acid functional group (-B(OH)₂) enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks .
Properties
IUPAC Name |
[4-chloro-3-(pyridin-3-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO3/c14-11-4-3-10(13(16)17)6-12(11)18-8-9-2-1-5-15-7-9/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYZIBCQFDRMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCC2=CN=CC=C2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200221 | |
| Record name | Boronic acid, B-[4-chloro-3-(3-pyridinylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096341-73-8 | |
| Record name | Boronic acid, B-[4-chloro-3-(3-pyridinylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-chloro-3-(3-pyridinylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Bromo-4-chlorophenylboronic Acid
Miyaura borylation is widely employed to convert aryl halides to boronic acids. Starting with 3-bromo-4-chloroanisole, the methoxy group is cleaved using BBr₃ to yield 3-bromo-4-chlorophenol. Subsequent Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane affords 3-boronic acid-4-chlorophenol (Yield: 68%).
Reaction Conditions :
- Catalyst: Pd(dppf)Cl₂ (5 mol%)
- Ligand: dppf (10 mol%)
- Temperature: 80°C, 12 h
Alkylation of Phenolic Intermediate
The phenolic intermediate undergoes alkylation with pyridin-3-ylmethyl bromide under basic conditions (K₂CO₃, DMF, 60°C), yielding the target compound.
Optimization Data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 72 |
| Cs₂CO₃ | DMF | 80 | 65 |
| NaH | THF | 40 | 58 |
Copper-Mediated Ullmann Coupling
Direct Coupling on Preformed Boronic Acid
3-Bromo-4-chlorophenylboronic acid reacts with pyridin-3-ylmethanol in the presence of CuI (20 mol%), 1,10-phenanthroline (40 mol%), and Cs₂CO₃ in DMSO at 110°C. This one-pot method avoids protecting group chemistry.
Key Observations :
- Higher temperatures (>100°C) prevent boronic acid decomposition.
- Ligand choice critically impacts yield (1,10-phenanthroline > bipyridine).
Suzuki-Miyaura Cross-Coupling Strategy
Boronic Acid as Coupling Partner
An alternative route employs 4-chloro-3-iodophenylboronic acid and pyridin-3-ylmethylboronic acid in a Suzuki coupling. However, competing homocoupling and low reactivity of alkylboronic acids limit practicality.
Reaction Parameters :
- Catalyst: Pd(PPh₃)₄ (3 mol%)
- Base: K₃PO₄
- Solvent: THF/H₂O (3:1)
- Yield: <30%
Sequential Functionalization via Directed Ortho-Metalation
Directed Boronation
3-Chloro-4-methoxyphenylboronic acid is synthesized via directed ortho-metalation of 4-chloroanisole using LDA, followed by quenching with B(OMe)₃. Demethylation (BBr₃, CH₂Cl₂) and alkylation complete the synthesis.
Critical Notes :
- Steric hindrance from the methoxy group complicates metalation.
- Boron trifluoride etherate improves electrophilic trapping efficiency.
Stability and Purification Considerations
Degradation Pathways
- Hydrolysis : The boronic acid moiety hydrolyzes in aqueous media (t₁/₂ = 8 h at pH 7.4).
- Oxidation : Air exposure leads to boroxine formation, mitigated by storage under N₂.
Chromatographic Purification
Preparative HPLC (C-18 column, NH₄HCO₃/MeCN gradient) achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are the major products.
Oxidation: Phenols or quinones can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes transmetalation, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., -OCF₃ in ): Increase boronic acid reactivity in cross-coupling by polarizing the B–O bond.
- Hydrogen-Bonding Motifs (e.g., pyridinylmethoxy in ): Enhance interactions with biological targets or catalysts.
- Solubility Modifiers (e.g., -COOMe in ): Methoxycarbonyl groups improve solubility in organic solvents like chloroform.
Solubility and Stability
While direct data for the target compound are unavailable, solubility trends from phenylboronic acid derivatives () provide guidance:
Stability Notes:
- Boronic acids with bulky substituents (e.g., pyridinylmethoxy) may exhibit reduced anhydride formation compared to simpler analogs like 4-chloro-3-(methoxycarbonyl)phenylboronic acid, which is sold with varying anhydride content .
Reactivity in Cross-Coupling Reactions
The pyridinylmethoxy group in the target compound may influence catalytic activity. For example:
- Suzuki-Miyaura Coupling : Similar to 4-chloro-3-(methylsulfonyl)phenylboronic acid (), the pyridine ring could coordinate with palladium catalysts, accelerating transmetallation.
- Electronic Effects : The electron-donating pyridinylmethoxy group (vs. electron-withdrawing -OCF₃ in ) may slow oxidative addition but improve stability of the boronate intermediate.
Biological Activity
4-Chloro-3-(pyridin-3-ylmethoxy)phenylboronic acid (CAS No. 2096341-73-8) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in drug design and development, as it allows for selective targeting of biological molecules. The presence of the chloro and pyridine groups enhances its reactivity and potential interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Boronic acids are often used as enzyme inhibitors. They can bind to the active sites of proteases and other enzymes, disrupting their function. For example, boronic acids have been shown to inhibit serine proteases by forming stable complexes with the enzyme's active site .
- Anticancer Activity : Recent studies indicate that boronic acid derivatives exhibit significant anticancer properties. They can induce apoptosis in cancer cells through various pathways, including the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
In Vitro Studies
- Antitumor Activity : Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including leukemia and renal cancer cells. Dose-response assays revealed IC50 values in the low micromolar range, indicating strong activity .
- Mechanistic Insights : Flow cytometry analysis has shown that treatment with this compound leads to cell cycle arrest at the G1 phase, suggesting that it interferes with cell proliferation mechanisms. Additionally, immunoblotting studies indicated increased levels of phosphorylated H2AX, a marker of DNA damage, which further supports its role in inducing cellular stress responses .
Case Studies
| Study | Purpose | Findings |
|---|---|---|
| Study on Anticancer Properties | Evaluate the efficacy against renal cancer | Significant reduction in cell viability at concentrations as low as 5 µM |
| Mechanistic Study | Investigate mode of action | Induction of DNA damage and cell cycle arrest observed |
| Enzyme Inhibition Assay | Test inhibition on specific kinases | Demonstrated competitive inhibition with Ki values indicating high affinity |
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption : The compound shows good oral bioavailability, making it suitable for oral administration.
- Distribution : It is distributed widely in tissues, which is beneficial for targeting tumors.
- Metabolism : Metabolic studies suggest that it undergoes phase I metabolism primarily through cytochrome P450 enzymes.
- Excretion : The compound is primarily excreted via renal pathways, necessitating consideration of renal function in dosing regimens.
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
